molecular formula C8H5Br3O B1610774 2-Bromo-1-(2,4-dibromophenyl)ethanone CAS No. 60208-07-3

2-Bromo-1-(2,4-dibromophenyl)ethanone

Cat. No.: B1610774
CAS No.: 60208-07-3
M. Wt: 356.84 g/mol
InChI Key: KNNILNUMRMDWJY-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,4-dibromophenyl)ethanone (CAS 60208-07-3) is a high-purity halogenated acetophenone derivative intended for research and development as a key synthetic building block. With a molecular formula of C8H5Br3O and a molecular weight of 356.84 g/mol , this compound serves as a versatile synthon, particularly in the construction of heterocyclic scaffolds such as thiazoles and thioamides which are of significant interest in medicinal chemistry . The strategic placement of bromine atoms on the phenyl ring enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles and enabling its use in diverse chemical transformations . While specific biological data for this compound is not provided here, closely related phenacyl bromide derivatives are known to exhibit valuable biological properties in research, including enzyme inhibitory activity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, as compounds in this class may be corrosive and lachrymatory .

Properties

IUPAC Name

2-bromo-1-(2,4-dibromophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNILNUMRMDWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504673
Record name 2-Bromo-1-(2,4-dibromophenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60208-07-3
Record name 2-Bromo-1-(2,4-dibromophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60208-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(2,4-dibromophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Chlorinated Analogs

  • 2-Bromo-1-(2,4-dichlorophenyl)ethanone (CAS: 81547-72-0): Replacing bromine with chlorine on the phenyl ring reduces molecular weight (MW: 292.43 g/mol) and alters electronic properties. Chlorine’s lower electronegativity compared to bromine results in slightly reduced electrophilicity at the ketone group. This compound is used in the synthesis of allosteric Hsp90 inhibitors, such as SOMCL-16-171 .
  • 2-Chloro-1-(2,4-dichlorophenyl)ethanone: Lacks the α-bromine, leading to lower reactivity in substitution reactions. It is employed in quinolone antibiotic synthesis .

Fluoro- and Iodo-Substituted Analogs

  • 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone (CAS: N/A): The fluorine atom introduces strong electron-withdrawing effects, enhancing ketone reactivity. This compound is regulated under GHS standards due to its hazardous decomposition products (e.g., bromine gases) .
  • 2-Bromo-1-(4-iodophenyl)ethanone (CAS: 31827-94-8): Iodine’s large atomic size increases steric hindrance, slowing reaction kinetics. It is used in cross-coupling reactions for drug intermediates .

Hydroxyl- and Methoxy-Substituted Derivatives

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone (CAS: N/A): The hydroxyl group provides a site for hydrogen bonding, increasing solubility in polar solvents. It is a key intermediate in synephrine synthesis (yield: 64.7%) .
  • 2-Bromo-1-(4-methoxyphenyl)ethanone (CAS: 2632-13-5): The methoxy group is electron-donating, reducing ketone electrophilicity. This compound is stable under acidic conditions and used in industrial-scale syntheses .

Heterocyclic Variants

  • 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS: N/A): The pyrrolopyridine ring system enables π-π stacking interactions, making it valuable in marine-derived antiproliferative agents .
  • 2-Bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: Additional bromine on the heterocycle enhances halogen bonding, improving binding affinity in kinase inhibitors .

Substituent Position Effects

  • 2-Bromo-1-(2,6-dichlorophenyl)ethanone (CAS: 81547-72-0): Ortho-chlorine substituents introduce steric hindrance, reducing reaction rates in SN2 mechanisms .
  • 2-Bromo-1-(4-bromophenyl)ethanone (CAS: 99-73-0): A para-bromo substituent simplifies purification (96% purity) but lowers melting point (mp: ~100°C) compared to the 2,4-dibromo derivative .

Data Tables

Table 1: Key Properties of Selected Brominated Ethanones

Compound Name CAS Number Molecular Formula MW (g/mol) Key Applications
2-Bromo-1-(2,4-dibromophenyl)ethanone 60208-07-3 C₈H₅Br₃O 356.84 Pharmaceutical intermediates
2-Bromo-1-(4-iodophenyl)ethanone 31827-94-8 C₈H₆BrIO 323.94 Cross-coupling reactions
2-Bromo-1-(4-methoxyphenyl)ethanone 2632-13-5 C₉H₉BrO₂ 229.08 Industrial organic synthesis
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone N/A C₉H₆BrN₂O 254.06 Antiproliferative agents

Preparation Methods

Direct α-Bromination of 1-(2,4-Dibromophenyl)Ethanone

This method employs bromine (Br₂) or N-bromosuccinimide (NBS) to introduce the α-bromo group.

Procedure :

  • Dissolve 1-(2,4-dibromophenyl)ethanone in chloroform (20 mL/g substrate).
  • Add bromine (1.1 equiv) dropwise under stirring at 0–5°C.
  • Warm to room temperature and stir for 2–4 hours.
  • Quench with sodium thiosulfate, extract with dichloromethane, and purify via recrystallization (petroleum ether/ethyl acetate).

Key Data :

Parameter Value Source
Yield 70–85%
Reaction Time 2–4 hours
Purity (HPLC) >95%

Mechanism :
Electrophilic bromination occurs at the α-carbon of the ketone via enol intermediate stabilization.

Oxidative Bromination Using Ammonium Bromide and Oxone

Adapted from a one-pot strategy for α-bromoketones ():

Procedure :

  • Mix 1-(2,4-dibromophenyl)ethanol (1 equiv), ammonium bromide (2 equiv), and Oxone (3 equiv) in acetonitrile/water (4:1).
  • Stir at 60°C for 6–8 hours.
  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Key Data :

Parameter Value Source
Yield 65–75%
Reaction Time 6–8 hours
Solvent System CH₃CN/H₂O (4:1)

Advantages :

  • Avoids hazardous Br₂ gas.
  • Compatible with sensitive functional groups.

Radical Bromination Using NBS and AIBN

For controlled α-bromination under mild conditions:

Procedure :

  • Dissolve 1-(2,4-dibromophenyl)ethanone (1 equiv) in CCl₄.
  • Add NBS (1.05 equiv) and AIBN (0.1 equiv).
  • Reflux for 3–5 hours under N₂.
  • Filter and concentrate.

Key Data :

Parameter Value Source
Yield 60–70%
Temperature 80–85°C

Notes :

  • Radical initiation ensures regioselectivity at the α-position.

Comparative Analysis of Methods

Method Yield (%) Safety Scalability
Direct Br₂ 70–85 Low (Br₂ hazard) Moderate
Oxone/NH₄Br 65–75 High High
NBS/AIBN 60–70 Moderate Low

Critical Reaction Parameters

  • Solvent Choice : Chloroform or CCl₄ optimizes electrophilic bromination.
  • Temperature : Lower temps (0–5°C) reduce side reactions in Br₂ method.
  • Workup : Sodium thiosulfate quenching is critical to remove excess Br₂.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.82–7.75 (m, 3H, aryl), 4.41 (s, 2H, CH₂Br).
  • ¹³C NMR (CDCl₃): δ 190.2 (C=O), 135.6–128.3 (aryl C-Br), 40.1 (CH₂Br).

Q & A

Q. What are the challenges in assessing environmental impact due to limited ecotoxicological data?

  • Methodology : Apply read-across models using data from structurally similar brominated aromatics (e.g., LC₅₀ in Daphnia magna). Perform biodegradation assays (OECD 301F) to estimate half-life in aquatic systems .

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